molecular formula C4H11NO2S B1524142 2-Methanesulfonylpropan-1-amine CAS No. 786598-78-5

2-Methanesulfonylpropan-1-amine

Cat. No.: B1524142
CAS No.: 786598-78-5
M. Wt: 137.2 g/mol
InChI Key: PXTJZUBIUFLKMD-UHFFFAOYSA-N
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Description

2-Methanesulfonylpropan-1-amine is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.
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Biological Activity

2-Methanesulfonylpropan-1-amine, also known as 2-MSP, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methanesulfonyl group attached to a propanamine backbone. Its molecular formula is C1H8ClNOSC_₁₁H_{₁₈}ClNO_₂S, with a molecular weight of 263.79 g/mol. The compound appears as a white powder and is soluble in water, making it suitable for various pharmaceutical applications.

The biological activity of 2-MSP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the amine group can participate in nucleophilic attacks, leading to the formation of new chemical bonds that may affect several biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The sulfonyl group can covalently bond with nucleophilic sites on proteins or enzymes.
  • Enzyme Inhibition : This interaction can inhibit or modify enzyme activity, impacting metabolic pathways.
  • Chemical Reactivity : The compound can undergo oxidation and reduction reactions, further contributing to its biological effects.

Biological Activities

Research indicates that 2-MSP exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, likely due to its ability to inhibit cyclooxygenase enzymes .
  • Analgesic Activity : Animal studies indicate that 2-MSP may possess analgesic properties, potentially through modulation of pain pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionStudy Reference
AntimicrobialInhibitory effects against specific bacteria
Anti-inflammatoryReduction in inflammatory markers
AnalgesicDecreased pain responses in animal models

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of 2-MSP found that it inhibited the growth of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent in therapeutic applications .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory activity, 2-MSP was administered to mice subjected to induced inflammation. Results indicated a significant reduction in paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit COX-2 activity, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of 2-MSP. It has been shown to have favorable absorption characteristics, making it a candidate for further development as a therapeutic agent. Computational modeling has also suggested strong binding affinities for various receptors involved in pain and inflammation pathways.

Properties

IUPAC Name

2-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(3-5)8(2,6)7/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJZUBIUFLKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786598-78-5
Record name 2-methanesulfonylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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